molecular formula C22H19N3O3 B2922825 N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide CAS No. 941965-46-4

N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2922825
CAS No.: 941965-46-4
M. Wt: 373.412
InChI Key: LVBCECIJIYUJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,6-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide is a heterocyclic acetamide derivative characterized by a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 6 and an acetamide side chain linked to a naphthalen-2-yloxy group.

Properties

IUPAC Name

N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-14-6-5-9-19-23-15(2)21(22(27)25(14)19)24-20(26)13-28-18-11-10-16-7-3-4-8-17(16)12-18/h3-12H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBCECIJIYUJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)COC3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 2-(naphthalen-2-yloxy)acetic acid under specific reaction conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins involved in cellular processes .

Comparison with Similar Compounds

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide

  • Core Structure: Acetamide linked to a morpholinoethyl group.
  • Key Substituents : Naphthalen-2-yloxy group.
  • Bioactivity : Exhibits cytotoxicity against HeLa cells (cervical cancer) with an IC50 comparable to cisplatin (3.16 µM/mL) .
  • Comparison: The morpholinoethyl group enhances solubility due to its hydrophilic nature, whereas the pyrido-pyrimidinone core of the target compound may confer distinct electronic properties or binding interactions.

Triazole-Linked Acetamide Derivatives (7c, 7d, 7e, 7f)

  • Core Structure : 1,2,3-Triazole ring conjugated to acetamide and naphthalen-2-yloxy groups.
  • Key Substituents : Varied phenyl rings (nitro or methoxy substituents) .
    • 7c : 4-Nitrophenyl group.
    • 7d : 3-Nitrophenyl group.
    • 7e : 2-Methoxyphenyl group.
    • 7f : 3-Methoxyphenyl group.
  • Synthesis: Prepared via 1,3-dipolar cycloaddition, differing from the pyrido-pyrimidinone scaffold’s likely synthesis route.
  • Comparison: The triazole ring may engage in hydrogen bonding (e.g., via N–H or C=O groups), while the nitro/methoxy substituents modulate electronic effects and solubility. The target compound’s pyrido-pyrimidinone core lacks a triazole but introduces a fused heterocyclic system that could enhance rigidity and target affinity.

Phenoxy-Substituted Analogues (Compounds m, n, o)

  • Core Structure: Complex peptidomimetic scaffolds with 2,6-dimethylphenoxy acetamide groups .
  • Key Substituents: 2,6-Dimethylphenoxy (simpler aromatic group vs. naphthalene).

Structure-Activity Relationship (SAR) Insights

Naphthalene vs. Phenoxy Groups: Naphthalen-2-yloxy derivatives (e.g., ) exhibit higher lipophilicity, which may enhance cellular uptake but could increase off-target interactions. Phenoxy derivatives () prioritize metabolic stability due to reduced steric bulk.

Heterocyclic Cores: Pyrido-pyrimidinone (target compound): Likely influences π-π stacking and hydrogen-bonding interactions with biological targets. Triazole (): Provides hydrogen-bonding sites but lacks the fused aromatic system’s rigidity.

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in 7c, 7d) may enhance electrophilic reactivity, whereas electron-donating groups (methoxy in 7e, 7f) improve solubility .

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity (IC50/Notes) Reference
Target Compound Pyrido-pyrimidinone 2,6-Dimethyl, naphthalen-2-yloxy Not reported
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Acetamide + morpholinoethyl Naphthalen-2-yloxy 3.16 µM/mL (HeLa cells)
7c (Triazole derivative) Triazole + acetamide 4-Nitrophenyl Structural data only
7e (Triazole derivative) Triazole + acetamide 2-Methoxyphenyl Structural data only
Compounds m, n, o Peptidomimetic 2,6-Dimethylphenoxy Not reported

Biological Activity

N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4O3C_{17}H_{18}N_{4}O_{3}, with a molecular weight of 314.35 g/mol. The structural representation can be summarized as follows:

  • Molecular Formula: C17H18N4O3
  • SMILES Notation: CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC
  • InChI Key: YORPSDUDGJSDFZ-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antimicrobial properties. Specifically, this compound was evaluated for its efficacy against various bacterial and fungal strains. In vitro assays indicated notable activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species .

Anti-inflammatory Effects

Pyrido[1,2-a]pyrimidine derivatives have shown promising anti-inflammatory effects. For instance, compounds structurally related to this compound demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. The IC50 values for these compounds were comparable to established anti-inflammatory drugs such as celecoxib .

Enzyme Inhibition Studies

The compound has been subjected to enzyme inhibition assays targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies revealed that this compound exhibits dual inhibitory effects on both enzymes with varying potencies .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrido[1,2-a]pyrimidine scaffold significantly influence biological activity. For example:

PositionModificationEffect on Activity
2Methyl groupIncreased AChE inhibition
6Naphthyl groupEnhanced antimicrobial properties
4Oxo groupImproved anti-inflammatory activity

These findings underscore the importance of structural modifications in optimizing the pharmacological profiles of pyrido[1,2-a]pyrimidine derivatives.

Case Studies

  • Antimicrobial Efficacy : A study involving a series of naphthalenyl derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens .
  • Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models revealed that derivatives showed a marked reduction in edema comparable to indomethacin treatment, suggesting potential therapeutic applications in inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for preparing N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substitution, condensation, or coupling steps. For example, analogous compounds are synthesized via substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) followed by reduction (e.g., iron powder in acidic conditions) and condensation with cyanoacetic acid . Key parameters include reaction temperature, solvent choice (e.g., ethanol for mild conditions), and catalyst selection. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Essential for confirming proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, NH signals at δ 10.10–12.50 ppm) and verifying substituent positions .
  • Elemental Analysis : Validates purity by comparing observed vs. calculated values for C, N, and S (e.g., deviations <0.1% indicate high purity) .
  • Mass Spectrometry : Confirms molecular weight via [M+H]+ peaks (e.g., m/z 344.21) .

Q. How can reaction conditions be optimized for improved yield?

  • Methodological Answer : Use statistical design of experiments (DoE) to systematically vary parameters like pH, temperature, and reagent ratios. For example, fractional factorial designs reduce the number of trials while identifying critical factors. Response surface methodology (RSM) can model nonlinear relationships, as demonstrated in optimizing TiO2 photoactivity . Real-time monitoring (e.g., in-situ IR spectroscopy) helps track intermediate formation and adjust conditions dynamically.

Advanced Research Questions

Q. How can computational methods predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states. Tools like ICReDD’s reaction path search algorithms integrate quantum calculations with experimental data to predict feasible routes and byproducts . For example, energy barriers for nucleophilic substitution or cyclization steps can guide solvent/catalyst selection. Machine learning models trained on PubChem data (e.g., pKa, LogP) further refine predictions .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR with LC-MS to confirm molecular integrity. Discrepancies in aromatic proton signals may indicate regioisomers, requiring 2D NMR (e.g., COSY, HSQC) for resolution .
  • Chromatographic Purity : Use orthogonal methods (e.g., reverse-phase HPLC vs. normal-phase TLC) to detect trace impurities. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to improve separation .
  • Statistical Analysis : Apply principal component analysis (PCA) to elemental analysis data to identify outliers caused by contamination .

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

  • Methodological Answer :
  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing naphthyloxy with biphenyl groups) and test biological activity. For example, cyanoacetamide derivatives show varied binding affinities due to hydrogen-bonding interactions .
  • Computational Docking : Use AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on pharmacophore features like the pyridopyrimidinone core’s electron-deficient region .
  • In Vitro Assays : Screen analogs against disease-relevant cell lines (e.g., cancer or microbial models) to correlate structural changes with IC50 values .

Q. What experimental designs address challenges in scaling up synthesis from lab to pilot plant?

  • Methodological Answer :
  • Process Intensification : Use microreactors for exothermic steps (e.g., nitration) to improve heat transfer and safety.
  • Membrane Separation : Implement nanofiltration or solvent-resistant membranes to isolate intermediates efficiently, reducing downstream purification steps .
  • Kinetic Modeling : Develop rate equations for critical steps (e.g., condensation) to predict batch vs. continuous flow outcomes. Pilot studies should include robustness testing (e.g., ±10% reagent variability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.